molecular formula C12H11NO2 B7900852 Pyrrole-2-acetic acid, 5-phenyl- CAS No. 5449-90-1

Pyrrole-2-acetic acid, 5-phenyl-

Cat. No.: B7900852
CAS No.: 5449-90-1
M. Wt: 201.22 g/mol
InChI Key: XQJSJRJYORMNQE-UHFFFAOYSA-N
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Description

Pyrrole-2-acetic acid, 5-phenyl- is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a phenyl group attached to the second carbon of the pyrrole ring and an acetic acid moiety at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrole-2-acetic acid, 5-phenyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of phenylacetic acid with pyrrole in the presence of a catalyst such as iron (III) chloride. The reaction is carried out in a solvent like toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of pyrrole-2-acetic acid, 5-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyrrole-2-acetic acid, 5-phenyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetic acid moiety to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrrole-2-acetic acid, 5-phenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrole-2-acetic acid, 5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For instance, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its ability to intercalate with DNA can result in anticancer activity by disrupting DNA replication and transcription .

Comparison with Similar Compounds

Uniqueness: Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

2-(5-phenyl-1H-pyrrol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJSJRJYORMNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202894
Record name Pyrrole-2-acetic acid, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5449-90-1
Record name 5-Phenyl-1H-pyrrole-2-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005449901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC16451
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrrole-2-acetic acid, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-PHENYL-1H-PYRROLE-2-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV6CAW13OP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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